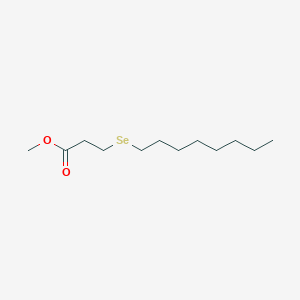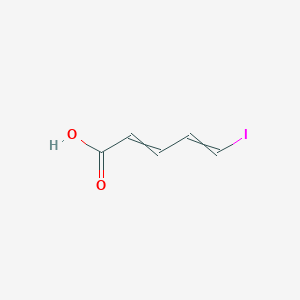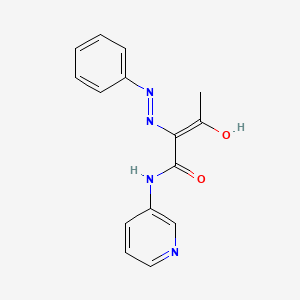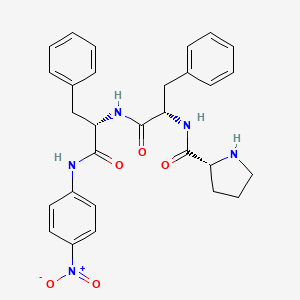![molecular formula C22H28N2 B14270368 (E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] CAS No. 144446-93-5](/img/structure/B14270368.png)
(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] is an organic compound characterized by its imine functional groups and a hexane backbone. This compound is notable for its symmetrical structure, where two 4-methylphenyl groups are connected via imine linkages to a central hexane chain. The (E,E) designation indicates the trans configuration of the imine groups, which can influence the compound’s reactivity and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] typically involves a condensation reaction between hexane-1,6-diamine and 4-methylbenzaldehyde. The reaction proceeds as follows:
Reactants: Hexane-1,6-diamine and 4-methylbenzaldehyde.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid can be used to facilitate the reaction.
Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 40-60°C) to ensure complete condensation.
The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by the elimination of water to form the imine linkage.
Industrial Production Methods
In an industrial setting, the production of (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.
化学反応の分析
Types of Reactions
Oxidation: The imine groups in (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] can undergo oxidation to form corresponding oximes or nitriles.
Reduction: Reduction of the imine groups can yield the corresponding amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) for halogenation or sulfuric acid for nitration.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
In biological research, this compound can be used to study enzyme mechanisms, particularly those involving imine intermediates. It can also serve as a model compound for studying the interactions between small molecules and proteins.
Medicine
While not widely used in medicine, derivatives of this compound could potentially be explored for their pharmacological properties, such as antimicrobial or anticancer activities.
Industry
In the industrial sector, (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] can be used in the synthesis of polymers and advanced materials. Its imine linkages provide unique properties that can be exploited in the development of new materials with specific mechanical or chemical characteristics.
作用機序
The mechanism of action of (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] largely depends on its ability to form imine linkages. These linkages can interact with various molecular targets, such as metal ions or biological macromolecules. The compound’s symmetrical structure and electronic properties allow it to participate in a range of chemical reactions, making it a versatile tool in both synthetic and analytical chemistry.
類似化合物との比較
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: Another imine-based ligand with a shorter ethylene backbone.
N,N’-Bis(benzylidene)hexane-1,6-diamine: Similar structure but with benzylidene groups instead of 4-methylphenyl groups.
N,N’-Bis(4-methylbenzylidene)butane-1,4-diamine: Similar aromatic groups but with a shorter butane backbone.
Uniqueness
(E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] is unique due to its specific combination of a hexane backbone and 4-methylphenyl groups This combination provides distinct steric and electronic properties that can influence its reactivity and interactions with other molecules
特性
CAS番号 |
144446-93-5 |
|---|---|
分子式 |
C22H28N2 |
分子量 |
320.5 g/mol |
IUPAC名 |
1-(4-methylphenyl)-N-[6-[(4-methylphenyl)methylideneamino]hexyl]methanimine |
InChI |
InChI=1S/C22H28N2/c1-19-7-11-21(12-8-19)17-23-15-5-3-4-6-16-24-18-22-13-9-20(2)10-14-22/h7-14,17-18H,3-6,15-16H2,1-2H3 |
InChIキー |
MWSKYGZSELQSMV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)









![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)

![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
